molecular formula (C6H5)4Ge<br>C24H20Ge B086223 Tetraphenylgermane CAS No. 1048-05-1

Tetraphenylgermane

Cat. No.: B086223
CAS No.: 1048-05-1
M. Wt: 381 g/mol
InChI Key: ILEXMONMGUVLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tetraphenylgermane can be synthesized through several methods:

Chemical Reactions Analysis

Tetraphenylgermane undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

    Substitution: this compound can undergo substitution reactions where the phenyl groups are replaced by other substituents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Typical conditions involve elevated temperatures and the presence of catalysts.

    Major Products: The major products of these reactions include various organogermanium compounds and germanium oxides

Scientific Research Applications

Precursor for Germanium-Based Materials

TPG serves as a precursor for synthesizing germanium-containing materials, particularly germanium thin films and nanoparticles. These materials exhibit high carrier mobility, making them suitable for electronic applications such as transistors and photovoltaic devices.

Hole Transporting Material (HTM)

In organic photovoltaic (OPV) devices, TPG derivatives are utilized as hole transporting materials (HTMs). They enhance the efficiency of these devices by facilitating the movement of positively charged carriers (holes) within the device structure.

Table 2: Properties of Germanium-Based Materials Derived from TPG

Material TypeKey PropertiesApplications
Germanium Thin FilmsHigh carrier mobilityElectronics, photonics
NanoparticlesEnhanced surface area and reactivityCatalysis, sensing

Biological and Therapeutic Research

Potential Biological Activities

Research into organogermanium compounds, including TPG, indicates potential biological activities that may lead to therapeutic applications. Studies suggest that these compounds could interact with biological systems, offering insights into new diagnostic tools or therapeutic agents.

Case Study: Interaction with Biological Systems

A study investigated the interactions between TPG and various biological molecules using computational methods to predict binding affinities and potential biological effects. The findings indicated that TPG could modulate enzyme activities or interact with cellular pathways, warranting further investigation into its medicinal properties.

Comparison with Related Compounds

To understand the uniqueness of tetraphenylgermane, it is beneficial to compare it with similar organometallic compounds:

Table 3: Comparison of Organometallic Compounds

CompoundFormulaKey FeaturesUniqueness
TetraphenyltinC24H20Sn\text{C}_{24}\text{H}_{20}\text{Sn}Similar catalytic propertiesContains tin instead of germanium
TetraphenylsiliconC24H20Si\text{C}_{24}\text{H}_{20}\text{Si}Used in similar applicationsContains silicon; different reactivity
TetraphenylleadC24H20Pb\text{C}_{24}\text{H}_{20}\text{Pb}Less commonly used due to toxicityContains lead; higher toxicity

This compound's four phenyl substituents provide enhanced steric hindrance and stability compared to these compounds, making it particularly valuable in specialized applications within organic synthesis and materials science.

Mechanism of Action

The mechanism of action of tetraphenylgermane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Tetraphenylgermane can be compared with other similar compounds:

    Tetraphenyltin: Similar to this compound but with a tin atom instead of germanium. It has similar catalytic properties but different reactivity.

    Tetraphenylsilicon: Contains a silicon atom instead of germanium. It is used in similar applications but has different physical and chemical properties.

    Tetraphenyllead: Contains a lead atom instead of germanium. It is less commonly used due to the toxicity of lead compounds.

    Tetraphenylphosphonium Bromide: Contains a phosphorus atom and is used in different types of reactions compared to this compound

This compound stands out due to its unique combination of stability, reactivity, and catalytic properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Tetraphenylgermane (TPG), with the chemical formula C24H20Ge\text{C}_{24}\text{H}_{20}\text{Ge}, is an organogermanium compound notable for its unique structure comprising a germanium atom bonded to four phenyl groups. This compound has garnered attention not only for its chemical properties but also for its potential biological activities. Research into TPG has primarily focused on its applications in medicinal chemistry and its role as a catalyst in various chemical reactions.

This compound is characterized by its high stability and solubility in organic solvents such as acetone and hot toluene. Its mechanism of action is largely inferred from its catalytic properties in olefin polymerization and polyester condensation, suggesting a potential interaction with various biochemical pathways.

Key Properties:

  • Molecular Weight : 381.06 g/mol
  • Solubility : Soluble in acetone and hot toluene
  • Stability : Resistant to reaction in boiling alkali and neutral water conditions

Biological Applications

Research into the biological activity of this compound indicates potential therapeutic applications, particularly in oncology. Organogermanium compounds, including TPG, have been studied for their anticancer properties, as they may influence cellular mechanisms related to apoptosis and cell proliferation.

Case Studies and Findings:

  • Anticancer Activity : Studies have shown that organogermanium compounds can inhibit the growth of various cancer cell lines. For instance, TPG has been evaluated for its effects on leukemia cells, demonstrating potential cytotoxicity that warrants further investigation.
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, where TPG may activate caspases, a family of enzymes critical for programmed cell death.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

StudyFindings
Drummond (1970)Investigated the acidity and reactivity of germanium hydrides, including TPG, noting significant differences in behavior compared to carbon analogs .
Scientific Reports (2023)Reported on the cytotoxic effects of organogermanium compounds on leukemia cells, suggesting a mechanism involving apoptosis via caspase activation .
Density Functional Theory AnalysisExplored the equilibrium structure of muoniated this compound, providing insights into its electronic properties and potential biological interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, its solubility in organic solvents suggests favorable absorption characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetraphenylgermane, and what methodological considerations ensure high purity?

this compound is typically synthesized via the reaction of germanium tetrachloride (GeCl₄) with phenylmagnesium bromide (Grignard reagent) in anhydrous toluene under inert conditions. Key steps include:

  • Slow addition of GeCl₄ to the Grignard reagent to avoid side reactions.
  • Purification via recrystallization from toluene or ethanol to remove unreacted precursors .
  • Verification of purity using melting point analysis (lit. 232–233°C) . Note: Air-sensitive handling (e.g., Schlenk techniques) is critical due to moisture sensitivity .

Q. How is this compound structurally characterized, and what techniques are most reliable?

  • X-ray diffraction (XRD): Resolves crystal symmetry (tetragonal, space group P2₁c) and bond parameters (Ge–C: 1.954 Å, C–Ge–C: 109.5°) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm phenyl group symmetry, though signal splitting may occur due to dynamic effects in solution.
  • Elemental Analysis: Validates stoichiometry (C₆H₅)₄Ge .

Q. What are the key chemical properties of this compound relevant to reactivity studies?

  • Thermal Stability: Decomposes above 300°C without melting, making it suitable for high-temperature applications.
  • Reactivity with Halogens: Forms triphenylgermanium halides (e.g., Ph₃GeBr) under controlled halogenation, with silver nitrate facilitating bromide substitution .
  • Inertness toward bases: Unlike silicon analogs, it resists hydrolysis in alkaline conditions due to stronger Ge–C bonds .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
  • Avoid skin/eye contact; wash with soap/water immediately.
  • Store in sealed containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can this compound be utilized in high-pressure material synthesis, and what experimental designs are optimal?

this compound serves as a dopant in carbon aerogels for nanodiamond production under high-pressure (22 GPa) and high-temperature (1260 K) conditions. Methodological steps include:

  • Co-doping with Si (via TEOS) and Ge (via this compound) in resorcinol-formaldehyde gels.
  • Pyrolysis followed by laser heating in diamond anvil cells to achieve defect-rich nanodiamonds .

Q. What computational approaches are effective in modeling this compound’s electronic properties?

  • Density Functional Theory (DFT): Predicts bond dissociation energies (Ge–C: ~260 kJ/mol) and frontier molecular orbitals.
  • Comparative Studies: Benchmark against XRD data (e.g., Ge–C bond lengths) to validate accuracy .
  • Symmetry Analysis: Explains vibrational modes in IR/Raman spectra, aiding experimental assignments.

Q. How should researchers address contradictions in reported Ge–C bond lengths or angles across studies?

Discrepancies may arise from synthesis conditions (e.g., solvent purity) or crystallographic refinement methods. Mitigation strategies:

  • Replicate experiments using standardized protocols (e.g., inert synthesis, slow crystallization).
  • Cross-validate with multiple techniques (XRD, EXAFS) .
  • Report detailed experimental parameters (temperature, radiation source) to enable direct comparisons .

Q. What challenges arise in spectroscopic characterization of this compound, and how can they be resolved?

  • NMR Signal Broadening: Caused by steric hindrance of phenyl groups. Solution: Use high-field NMR or low-temperature measurements.
  • IR/Raman Overlaps: Phenyl ring vibrations obscure Ge–C stretches. Resolution: Isotopic labeling (e.g., deuterated analogs) or computational simulations .

Q. What role does this compound play in catalytic systems, and how can its efficacy be tested?

Preliminary studies suggest its potential as a Lewis acid catalyst in Friedel-Crafts alkylation. Experimental design:

  • Compare activity with Ph₃GeCl or Ph₄Sn in model reactions.
  • Monitor kinetics via GC-MS or in situ IR .

Q. How does this compound compare to tetraaryl derivatives of Si or Sn in material science applications?

  • Thermal Stability: Ge derivatives outperform Si analogs but are less stable than Sn.
  • Electronic Effects: Ge’s intermediate electronegativity enables tunable band gaps in semiconductors.
  • Synthetic Flexibility: Larger atomic radius of Ge allows unique steric profiles in ligand design .

Properties

IUPAC Name

tetraphenylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEXMONMGUVLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C6H5)4Ge, C24H20Ge
Record name tetraphenylgermane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061429
Record name Germane, tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048-05-1
Record name Tetraphenylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylgermane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Germane, tetraphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Germane, tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylgermanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAPHENYLGERMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHW6K1Q1T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetraphenylgermane
Tetraphenylgermane
Tetraphenylgermane
Tetraphenylgermane
Tetraphenylgermane
Tetraphenylgermane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.